ADX88178 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) [, ]. It plays a significant role in scientific research as a tool to investigate the therapeutic potential of mGlu4 activation in various neuropsychiatric and neurodegenerative disorders.
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is a complex organic compound that integrates several pharmacologically relevant moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The structure combines a thiazole ring, a pyrazole moiety, and a pyrimidine derivative, which are known for their diverse biological activities.
This compound can be classified under heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and sulfur. It falls within the category of thiazoles and pyrimidines, which are significant in pharmaceutical chemistry for their biological activities.
The synthesis of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine has been approached through various methodologies. One prominent method involves the use of a three-component coupling reaction, which is catalyzed by zinc chloride. This method allows for the efficient formation of the desired thiazole and pyrazole derivatives from readily available precursors .
The synthesis typically includes:
The molecular structure of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine features:
The compound's molecular formula is , and it has a molecular weight of approximately 270.34 g/mol. Structural analysis can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms.
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine participates in various chemical reactions typical of heterocycles:
These reactions often require specific catalysts and conditions to achieve high yields and selectivity, making them suitable for further functionalization aimed at optimizing pharmacological properties.
The mechanism of action for compounds like 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine typically involves modulation of specific biological pathways:
In vitro studies have shown significant binding affinities and IC50 values indicating its effectiveness in modulating receptor activity and reducing inflammation.
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is typically characterized by:
Chemical stability is an important aspect; the compound should remain stable under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to participate in various chemical transformations relevant for drug development.
This compound holds promise in several areas:
Thiazol-2-amine derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and ability to modulate diverse biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, confers metabolic stability and facilitates hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins. Clinically approved drugs featuring this core include the kinase inhibitors dasatinib (BCR-ABL/SRC) and alpelisib (PI3Kα), underscoring its significance in oncology drug discovery [7]. Beyond direct kinase inhibition, thiazol-2-amine derivatives demonstrate potent activity against infectious prions, antimicrobial targets, and metabolic enzymes like glucokinase, highlighting their broad therapeutic potential [7] [4]. The synthetic flexibility of the thiazole ring further enhances its utility, allowing for efficient derivatization at the 2-amino group and the 4- and 5-positions to optimize target engagement and pharmacokinetic properties. This adaptability has cemented thiazol-2-amines as indispensable building blocks in developing novel therapeutics, particularly for challenging disease targets.
The compound 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine (systematic name) integrates three distinct heterocyclic systems into a single molecular architecture, each contributing critically to its biological function. The central 5-methylthiazol-2-amine core acts as a planar hinge, connecting the 4-methylpyrimidine and 1H-pyrazole moieties. The pyrimidine ring at the 2-position serves as a hydrogen bond acceptor/donor domain, while the 1H-pyrazole at the 4-position provides a hydrogen bond donor capability via its N-H group and contributes to π-π stacking interactions. The methyl group at the 5-position of the thiazole enhances hydrophobic packing within protein binding pockets. This configuration results in a compact (molecular weight ~271.33 g/mol), moderately lipophilic structure (calculated XLogP3 ~2.5) with balanced polarity (hydrogen bond acceptor count = 6; donor count = 3) [1] [6]. The ensemble creates a synergistic pharmacophore capable of high-affinity, selective interactions with allosteric sites on target proteins, particularly metabotropic glutamate receptors.
Table 1: Key Structural Components of 5-Methyl-N-(4-Methylpyrimidin-2-yl)-4-(1H-Pyrazol-4-yl)Thiazol-2-Amine
Heterocyclic Component | Position | Key Functional Roles |
---|---|---|
5-Methylthiazol-2-amine | Core scaffold | Planar hinge region; hydrophobic contact via 5-methyl; hydrogen bonding via 2-amine |
4-Methylpyrimidin-2-yl | N-linked to thiazole-2-amine | Hydrogen bond acceptor/donor; modulates electron density |
1H-Pyrazol-4-yl | C4 of thiazole | Hydrogen bond donor (N-H); participates in π-stacking |
This compound (designated ADX88178) emerged from systematic efforts to identify selective positive allosteric modulators (PAMs) for mGluR4, a class C G protein-coupled receptor (GPCR). Initial high-throughput screening (HTS) campaigns identified N-(4-acetamido)-phenylpicolinamide scaffolds (e.g., CID 1314024) as mGluR4 PAM hits but with suboptimal physicochemical properties and potency [2]. Medicinal chemistry optimization focused on replacing the furan carboxamide moiety with bioisosteric heterocycles to improve potency and blood-brain barrier penetration. Thiazole-based analogs demonstrated superior activity, culminating in the synthesis and evaluation of ADX88178 [2] [6]. Key structural innovations included:
ADX88178 exhibited submicromolar potency at both human and rat mGluR4 (EC₅₀ = 99.5 ± 9 nM and 106 ± 28 nM, respectively) with a glutamate-maximizing effect (GluMax) of ~79% relative to the reference PAM PHCCC [2] [6]. Pharmacokinetic studies confirmed its brain penetrance following systemic administration, positioning it as a valuable in vivo tool compound. Its discovery marked a significant advancement over earlier mGluR4 PAMs like PHCCC and VU0155041, which suffered from poor pharmacokinetics, limited brain exposure, or insufficient selectivity [2] [6]. ADX88178’s efficacy in attenuating neuroinflammation and potential applications in Parkinson’s disease models underscored its therapeutic relevance as a selective mGluR4 PAM.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: